2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 915920-53-5

Cat. No.: VC3348014

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915920-53-5 |

|---|---|

| Molecular Formula | C11H16N2OS |

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | 2-amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C11H16N2OS/c1-6-3-4-7-8(5-6)15-10(12)9(7)11(14)13-2/h6H,3-5,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | QSNVWRLYRPWEJF-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC)N |

| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is uniquely identified through several standardized nomenclature systems and registration numbers. The compound's identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 915920-53-5 |

| Molecular Formula | C₁₁H₁₆N₂OS |

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | 2-amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| MDL Number | MFCD00782330 |

| Standard InChIKey | QSNVWRLYRPWEJF-UHFFFAOYSA-N |

| SMILES Notation | CC1CCC2=C(C1)SC(=C2C(=O)NC)N |

The compound is registered with CAS number 915920-53-5, which serves as its primary identifier in chemical databases and literature . The molecular formula C₁₁H₁₆N₂OS indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific proportions. Its precise molecular weight of 224.32 g/mol is an important parameter for analytical characterization and purification procedures .

Structural Features

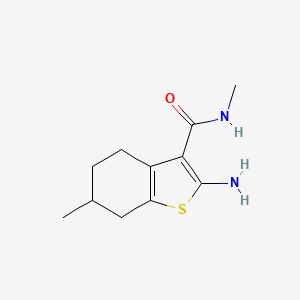

The core structure of 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consists of several key structural elements that define its chemical behavior and potential biological activity:

-

A tetrahydrobenzothiophene scaffold, which provides the basic heterocyclic framework

-

An amino group (-NH₂) at position 2 of the thiophene ring

-

A carboxamide functional group (-CONH-CH₃) at position 3

-

A methyl substituent at position 6 of the partially saturated ring

-

The thiophene ring containing a sulfur atom that contributes to its electronic properties

The tetrahydrobenzothiophene ring is partially saturated, which contributes significantly to the compound's conformational flexibility. This structural characteristic potentially allows the molecule to adopt various spatial arrangements, potentially enhancing its ability to interact with biological targets. The presence of sulfur in the thiophene ring enhances the compound's electronic properties and potential reactivity, which may contribute to its chemical behavior in both synthetic reactions and biological systems.

Physical Properties

Physical State and Appearance

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is typically available as a solid material at standard temperature and pressure. The compound is generally produced with a minimum purity of 95%, making it suitable for research applications and chemical synthesis .

Thermodynamic Properties

The thermodynamic properties of this compound are essential for understanding its behavior under various conditions and for designing synthesis and purification protocols. Available data on its thermodynamic properties are presented in Table 2.

Table 2: Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Flash Point | 181.1±27.9 °C | |

| Boiling Point | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

The flash point of 181.1±27.9 °C indicates that the compound has relatively high thermal stability , which is an important consideration for its storage and handling.

Chemical Reactivity and Stability

Functional Group Reactivity

The presence of multiple functional groups in 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide contributes to its chemical reactivity profile. Key reactive sites include:

-

The primary amino group at position 2, which can participate in various reactions including nucleophilic substitution, acylation, and condensation reactions

-

The carboxamide group at position 3, which can undergo hydrolysis, reduction, and other transformations

-

The sulfur atom in the thiophene ring, which can participate in oxidation reactions and act as a nucleophile in certain contexts

Stability Considerations

While specific stability data for this compound is limited in the search results, general handling precautions suggest standard considerations for chemical stability:

-

Protection from moisture may be advisable for long-term storage

-

The relatively high flash point suggests good thermal stability under normal conditions

-

Standard precautions for chemical storage would apply, including keeping the compound away from incompatible materials

Biological Activity and Applications

Research Applications

The compound is primarily used for research purposes, including:

-

As a chemical intermediate for the synthesis of more complex molecules

-

In structure-activity relationship studies exploring the biological effects of benzothiophene derivatives

-

As a model compound for studying the chemical properties of heterocyclic systems

-

As a potential lead compound for pharmaceutical development

The versatility of this small molecule scaffold makes it valuable for researchers exploring novel chemical entities with potential biological activity .

Analytical Characterization

Identification Methods

The compound can be characterized using standard spectroscopic and analytical techniques commonly employed in organic chemistry and pharmaceutical analysis. These methods include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

-

Infrared (IR) spectroscopy for functional group identification

-

Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization

-

X-ray crystallography for absolute three-dimensional structural determination

Structural Identifiers

Several structural identifiers are used to represent the compound in chemical databases and literature, providing standardized ways to reference its structure. Key identifiers include:

-

Standard InChI: InChI=1S/C11H16N2OS/c1-6-3-4-7-8(5-6)15-10(12)9(7)11(14)13-2/h6H,3-5,12H2,1-2H3,(H,13,14)

These identifiers provide unique, machine-readable representations of the compound's structure, facilitating database searches and structural comparisons.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume